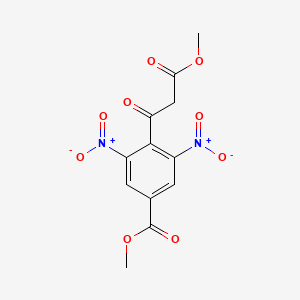![molecular formula C16H27NO2 B4900201 2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol, commonly known as DMPEA-Hex, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DMPEA-Hex has been widely studied for its potential applications in various fields, including drug discovery, materials science, and biochemistry. In drug discovery, DMPEA-Hex has been shown to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In materials science, DMPEA-Hex has been used as a surfactant and dispersant for the synthesis of nanoparticles and other nanomaterials. In biochemistry, DMPEA-Hex has been used as a membrane stabilizer and a cryoprotectant for the preservation of biological samples.
Wirkmechanismus
DMPEA-Hex is believed to exert its biological effects through the modulation of cell membrane properties, including fluidity and permeability. DMPEA-Hex has been shown to interact with lipid bilayers and alter their physical properties, leading to changes in membrane protein function and signaling pathways. Additionally, DMPEA-Hex has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth, suggesting a potential mechanism for its antitumor and anti-inflammatory activities.
Biochemical and Physiological Effects:
DMPEA-Hex has been shown to have a number of biochemical and physiological effects, including the modulation of membrane fluidity and permeability, the inhibition of inflammation and tumor growth, and the stabilization of biological samples during cryopreservation. DMPEA-Hex has also been shown to have antioxidant properties, which may contribute to its cytoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPEA-Hex is its versatility, as it can be used in a wide range of scientific research applications. Additionally, DMPEA-Hex is relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, DMPEA-Hex does have some limitations for lab experiments, including its potential toxicity at high concentrations and its tendency to form aggregates in solution, which can complicate data interpretation.
Zukünftige Richtungen
There are several promising future directions for DMPEA-Hex research, including the development of new drugs based on its antitumor and anti-inflammatory activities, the synthesis of novel nanomaterials using DMPEA-Hex as a surfactant, and the exploration of its potential as a cryoprotectant for the preservation of biological samples. Additionally, further studies are needed to elucidate the precise mechanisms underlying DMPEA-Hex's biological effects and to optimize its use in various scientific research applications.
Synthesemethoden
DMPEA-Hex can be synthesized through a multistep process involving the reaction of 3,5-dimethylphenol with hexanoyl chloride to form 6-(3,5-dimethylphenoxy)hexanoyl chloride, which is then reacted with diethanolamine to form DMPEA-Hex. The purity and yield of DMPEA-Hex can be improved through various purification techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-14-11-15(2)13-16(12-14)19-10-6-4-3-5-7-17-8-9-18/h11-13,17-18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOFFZLPLHBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)


![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)
![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)


![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)